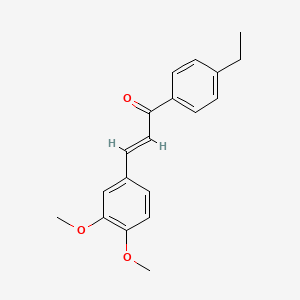
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as DPEP, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is not fully understood. However, studies have suggested that (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one may exert its effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one may also interact with certain proteins, such as caspases and Bcl-2 family members, to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has also been reported to have antifungal and antibacterial activities. (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has been shown to inhibit the growth of Candida albicans and Staphylococcus aureus, two common pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has also been shown to have low toxicity in vitro and in vivo. However, one limitation of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is that it is not very water-soluble, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one. One area of research could focus on the development of more water-soluble derivatives of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one for use in experiments. Another area of research could focus on the investigation of the mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one in more detail, particularly in relation to its anticancer and anti-inflammatory activities. Additionally, further studies could investigate the potential applications of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one in other areas, such as antifungal and antibacterial therapy.
Applications De Recherche Scientifique
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. One study investigated the anticancer activity of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one in human breast cancer cells. The results showed that (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one inhibited cell proliferation and induced apoptosis in the cancer cells. Another study investigated the anti-inflammatory activity of (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one in a mouse model of acute lung injury. The results showed that (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one reduced inflammation and oxidative stress in the lungs.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-14-5-9-16(10-6-14)17(20)11-7-15-8-12-18(21-2)19(13-15)22-3/h5-13H,4H2,1-3H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBHZKLIQPKYIB-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



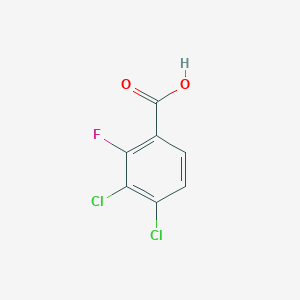
![Rel-(3s,3ar,7ar)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3h)-carboxylate](/img/structure/B3099070.png)
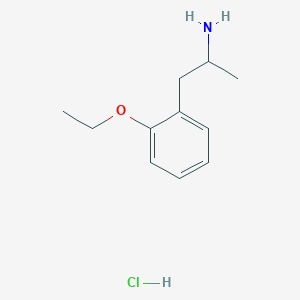

![7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B3099099.png)
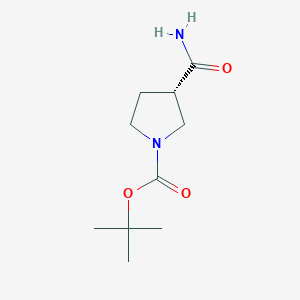
![Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3099109.png)
![2-((4-Oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid](/img/structure/B3099111.png)
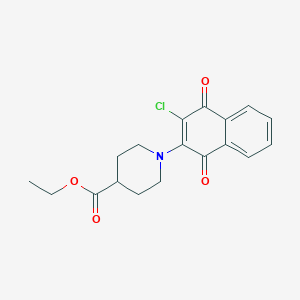

![N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3099134.png)
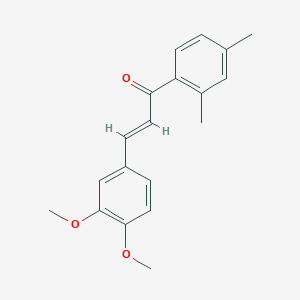
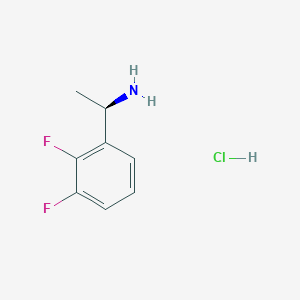
![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B3099155.png)